molecular formula C6H5FN2O B1323424 5-Fluoropicolinamide CAS No. 499796-71-3

5-Fluoropicolinamide

Cat. No. B1323424
M. Wt: 140.11 g/mol
InChI Key: CWKOQDDWKWTOCF-UHFFFAOYSA-N
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Description

5-Fluoropicolinamide is a chemical compound with the molecular formula C6H5FN2O . It has a molecular weight of 140.12 . It is used in the field of chemistry and is often associated with research and development .

Scientific Research Applications

Application in Melanoma Theranostics

  • Summary of the Application : 5-Fluoropicolinamide is used in the development of theranostic agents for melanoma, a type of skin cancer. Specifically, it’s used in the creation of radioiodinated fluoronicotinamide/fluoropicolinamide-benzamide derivatives .
  • Results or Outcomes : The study demonstrated the potential of using 131I-IFNABZA as a theranostic agent against melanoma. The 131I-IFNABZA-injected mice exhibited a higher tumor-to-muscle ratio than those administered with 131I-IFPABZA in planar γ-imaging and biodistribution studies .

Application in PET Imaging

  • Summary of the Application : 5-Fluoropicolinamide is used in the development of a radiotracer, N-(2-(diethylamino)-ethyl)-18 F-5-fluoropicolinamide (18 F-P3BZA), for Positron Emission Tomography (PET) imaging in melanoma patients .
  • Methods of Application or Experimental Procedures : The study involved the production of 18 F-P3BZA with a radiosynthesizer. Six healthy volunteers were injected with 18 F-P3BZA (211.7 ± 15.4 MBq) followed by serial whole-body PET/CT scans and blood tests to assess biodistribution, pharmacokinetic, and radiation dosimetry at 10 min, 1 h, 2 h, and 4 h after injection .
  • Results or Outcomes : The study found that 18 F-P3BZA demonstrated high binding selectivity and affinity in melanoma. The highest uptake of 18 F-P3BZA was in the liver with an SUV mean of 8.3 ± 1.0 at 10 min after injection. The resultant whole-body effective dose was 0.0193 mSv/MBq. The study concluded that 18 F-P3BZA is safe and compatible for clinical use .

Application in Melanoma Theranostics

  • Summary of the Application : 5-Fluoropicolinamide is used in the development of theranostic agents for melanoma, a type of skin cancer. Specifically, it’s used in the creation of radioiodinated fluoronicotinamide/fluoropicolinamide-benzamide derivatives .
  • Results or Outcomes : The study demonstrated the potential of using 131I-IFNABZA as a theranostic agent against melanoma. The 131I-IFNABZA-injected mice exhibited a higher tumor-to-muscle ratio than those administered with 131I-IFPABZA in planar γ-imaging and biodistribution studies .

Safety And Hazards

The safety information available indicates that 5-Fluoropicolinamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash hands and other skin areas thoroughly after handling .

Future Directions

A compound with a similar structure, 18F-P3BZA, has been studied for its potential use in PET imaging of melanoma . This suggests that 5-Fluoropicolinamide and similar compounds could have potential applications in medical imaging or other biomedical fields.

properties

IUPAC Name

5-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKOQDDWKWTOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619828
Record name 5-Fluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoropicolinamide

CAS RN

499796-71-3
Record name 5-Fluoro-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499796-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoropyridine-2-carboxamide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.448
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Synthesis routes and methods I

Procedure details

Take up 2-bromo-5-fluoropyridine (0.750 g, 4.26 mmol) and CuCN (0.954 g, 10.7 mmol) in DMF (10.7 mL). Heat to reflux for 5 hours. Cool the reaction mixture to 100° C. Add a solution of FeCl36H2O (0.654 g) in 10% HCl solution (30 mL) and stir for 15.5 hours. Cool the reaction mixture to 80° C. and filter. Add 1.0 N NaOH until the reaction mixture becomes basic and extract with dichloromethane (3×200 mL). Wash the organic layer with brine (1×75 mL), dry over Na2SO4, filter and concentrate to give the title compound (0.186 g, 31.2%): TOF MS EI+ 140.0 (M)+, base peak EI+ 97.0 (M−CONH)+, HRMS calcd for C6H5N2OF 140.0386, found 140.0378, time 3.40 min; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), acetonitrile in water containing 0.01% concentrated HCl at 1.0 mL/min, 30-99% over 19 min], tR=7.5 min, 100% purity.
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
0.954 g
Type
reactant
Reaction Step Two
Name
Quantity
10.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
31.2%

Synthesis routes and methods II

Procedure details

Take up 5-Fluoropyridine-2-carboxylic acid (3.82 g, 27.1 mmol) in THF (67.7 mL). Add N-hydroxysuccinimide (3.43 g, 29.8 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (5.71 g, 29.8 mmol). Add DMF (15 mL) to dissolve the gum formed. Stir for 3 hours at room temperature before adding ammonium chloride (2.17 g, 40.6 mmol). Bubble in ammonia gas for five minutes. Seal the reaction vessel and stir the reaction mixture overnight before concentrating. Take the solid up in water (150 mL) and extract with ethyl acetate (4×225 mL). Dry the organic layer over Na2SO4, filter and concentrate. Purify by flash chromatography, eluting with 25% ethyl acetate, 1% (2.0 M NH3 in methanol) and 74% dichloromethane to give the title compound (3.06 g, 80.7%): TOF MS EI+ 140.0 (M)+, TOF MS EI+ 97.0 (M+B—CONH2), HRMS calcd for C6H5N2OF 140.0386, found 140.0394, time 3.4 min; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=7.1 min, 100% purity.
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
3.43 g
Type
reactant
Reaction Step Two
Quantity
5.71 g
Type
reactant
Reaction Step Three
Quantity
2.17 g
Type
reactant
Reaction Step Four
Name
Quantity
67.7 mL
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
80.7%

Synthesis routes and methods III

Procedure details

Take up 2-bromo-5-fluoropyridine (0.750 g, 4.26 mmol) and CuCN (0.954 g, 10.7 mmol) in DMF (10.7 mL). Heat to reflux for 5 hours. Cool the reaction mixture to 100° C. Add a solution of FeCl3.6H2O (0.654 g) in 10% HCl solution (30 mL) and stir for 15.5 hours. Cool the reaction mixture to 80° C. and filter. Add 1.0 N NaOH until the reaction mixture becomes basic and extract with dichloromethane (3×200 mL). Wash the organic layer with brine (1×75 mL), dry over Na2SO4, filter and concentrate to give the title compound (0.186 g, 31.2%): TOF MS EI+ 140.0 (M)+, base peak EI+ 97.0 (M-CONH)+, HRMS calcd for C6H5N2OF 140.0386 found 140.0378, time 3.40 min; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), acetonitrile in water containing 0.01% concentrated HCl at 1.0 mL/min, 30-99% over 19 min], tR=7.5 min, 100% purity.
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
0.954 g
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3.6H2O
Quantity
0.654 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
10.7 mL
Type
reactant
Reaction Step Four
Yield
31.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Fluoropicolinamide

Citations

For This Compound
117
Citations
MT Burger, G Nishiguchi, W Han, J Lan, R Simmons… - 2015 - ACS Publications
Pan proviral insertion site of Moloney murine leukemia (PIM) 1, 2, and 3 kinase inhibitors have recently begun to be tested in humans to assess whether pan PIM kinase inhibition may …
Number of citations: 80 pubs.acs.org
YH Lo, TY Chang, CL Chen, MH Lin, HE Wang… - International Journal of …, 2021 - mdpi.com
Regarding the increased incidence and high mortality rate of malignant melanoma, practical early-detection methods are essential to improve patients’ clinical outcomes. In this study, …
Number of citations: 1 www.mdpi.com
GT Whiteker, RDJ Froese, KE Arndt… - … Process Research & …, 2019 - ACS Publications
… The concentrated residue of 4-amino-6-bromo-3-chloro-5-fluoropicolinamide (3) was diluted with methanol (600 mL). To this mixture was slowly added concentrated H 2 SO 4 (40 g), …
Number of citations: 4 pubs.acs.org
CC Chen, YY Chen, YH Lo, MH Lin, CH Chang… - International Journal of …, 2020 - mdpi.com
Malignant melanoma is the most harmful type of skin cancer and its incidence has increased in this past decade. Early diagnosis and treatment are urgently desired. In this study, we …
Number of citations: 7 www.mdpi.com
X Ma, Z Cheng - Melanoma: Methods and Protocols, 2021 - Springer
… The N-(2-(diethylamino)-ethyl)- 18 F-5-fluoropicolinamide ( 18 F-P3BZA) probe is one of the benzamide analogs and has been preliminarily tested for clinical diagnosis of melanoma in …
Number of citations: 2 link.springer.com
C Qin, K Cheng, K Chen, X Hu, Y Liu, X Lan, Y Zhang… - Scientific reports, 2013 - nature.com
… Melanin targeted N-(2-(diethylamino)ethyl)- 18 F-5-fluoropicolinamide was used as a PET reporter probe. In vivo PAI/MRI/PET imaging studies showed that MCF-7-TYR tumors …
Number of citations: 132 www.nature.com
F Kiessling - Radiology, 2014 - pubs.rsna.org
The article by Bu and colleagues ( 1 ) introduces N-[2-(diethylamino)ethyl]- 18 F-5-fluoropicolinamide ( 18 F-P3BZA) as a promising positron emission tomography (PET) radiotracer to …
Number of citations: 4 pubs.rsna.org
X Ma, S Wang, S Wang, D Liu, X Zhao… - Journal of Nuclear …, 2019 - Soc Nuclear Med
… We found that N-(2-(diethylamino)-ethyl)- 18 F-5-fluoropicolinamide ( 18 F-P3BZA) had high specificity and favorable pharmacokinetic properties for binding with melanin and …
Number of citations: 21 jnm.snmjournals.org
L Bu, X Ma, S Wang, S Wang, J Wang, Z Cheng - 2019 - Soc Nuclear Med
… We previously demonstrated that N-(2-(diethylamino)-ethyl)- 18 F-5-fluoropicolinamide ( 18 F-P3BZA) is a promising positron emission tomography (PET) probe for imaging melanin in …
Number of citations: 2 jnm.snmjournals.org
YJ Wu, J Guernon, R Rajamani, JH Toyn… - Bioorganic & medicinal …, 2016 - Elsevier
This Letter describes the synthesis and structure–activity relationships of a series of furo[2,3-d][1,3]thiazinamine BACE1 inhibitors. The co-crystal structure of a representative …
Number of citations: 15 www.sciencedirect.com

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